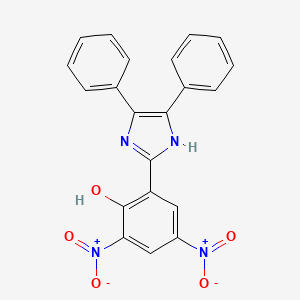![molecular formula C16H14BrIN2O3 B15013221 N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15013221.png)
N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. The presence of bromine, iodine, and hydroxyl groups in its structure contributes to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-(3-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The bromine and iodine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the halogen atoms.
科学的研究の応用
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential biological activity suggests applications in drug discovery and development, particularly as an antimicrobial or anticancer agent.
作用機序
The mechanism by which N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide exerts its effects is not fully understood. its activity is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide: This compound has similar structural features but with a methoxy group instead of an iodine atom.
N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one: Another Schiff base with a different hydrazide moiety.
Uniqueness
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules. The combination of these halogens with the hydroxyl and Schiff base functionalities provides a versatile platform for various chemical modifications and applications.
特性
分子式 |
C16H14BrIN2O3 |
|---|---|
分子量 |
489.10 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H14BrIN2O3/c1-10-3-2-4-13(5-10)23-9-15(21)20-19-8-11-6-12(17)7-14(18)16(11)22/h2-8,22H,9H2,1H3,(H,20,21)/b19-8+ |
InChIキー |
ADZTUFYXBHSROF-UFWORHAWSA-N |
異性体SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B15013138.png)

![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15013151.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15013170.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B15013176.png)
![N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B15013178.png)
![2-bromo-6-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate (non-preferred name)](/img/structure/B15013183.png)
![3-[5,6-bis(1,3-benzodioxol-5-yl)-1,3,8-trioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoic acid](/img/structure/B15013201.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013203.png)
![2-Amino-5-hydroxy-8-[(Z)-[(4-methoxyphenyl)imino]methyl]-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile](/img/structure/B15013207.png)
![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B15013213.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013218.png)

![N-(4-ethylphenyl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15013234.png)
